molecular formula C9H16ClNO2 B3038115 2-(Quinuclidin-3-yl)acetic acid hydrochloride CAS No. 75208-56-9

2-(Quinuclidin-3-yl)acetic acid hydrochloride

Cat. No.: B3038115
CAS No.: 75208-56-9
M. Wt: 205.68 g/mol
InChI Key: HCMSYUHZEXYCNS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(Quinuclidin-3-yl)acetic acid hydrochloride is represented by the InChI code: InChI=1S/C9H15NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2,(H,11,12);1H. The presence of the carboxylic acid group in 2-QAA HCl makes it a potentially valuable building block for further chemical modifications.

Scientific Research Applications

Role in Industrial Cleaning

In the realm of industrial cleaning, 2-(Quinuclidin-3-yl)acetic acid hydrochloride, as part of the broader family of organic acids, is noted for its role in acid cleaning processes. Industries extensively use acidic media, including hydrochloric, sulfuric, nitric, phosphoric, and acetic acids, for cleaning purposes such as acid pickling and acid-descaling. Among the various inhibitors employed to prevent metallic dissolution in these acidic media, the use of organic inhibitors, including this compound, is one of the most frequent and economic methods. These inhibitors, containing heteroatoms like O, S, N, and P, act as excellent inhibitors for metals and alloys corrosion in aggressive acidic solutions, primarily due to the presence of heteroatoms in the form of polar functional groups actively participating in adsorption processes, along with the π-electrons of multiple bonds (Goyal et al., 2018).

Antimicrobial Applications

Quaternary ammonium compounds (QACs), which include structures based on 3-substituted quinuclidine such as this compound, have long been recognized for their application as antiseptics and disinfectants across various industries like pharmaceutical, agricultural, and food industries. The alarming rise in QAC-resistant bacteria has underscored the need for new QACs with broad-spectrum antimicrobial activities and a low tendency to trigger bacterial resistance. Quinuclidine, as a natural precursor found in the structure of cinchona alkaloids, has significant medicinal and pharmaceutical potential. QACs based on 3-substituted quinuclidines, including this compound, have recently shown substantial antimicrobial activity. These compounds exhibit low toxicity towards normal human cell lines, suggesting their potential in therapeutic applications (Odžak, 2020).

Environmental Monitoring and Protection

In the environmental sector, this compound, as a derivative of organic acids, plays a pivotal role in monitoring and protecting ecosystems. Peracetic acid, for instance, is recognized for its broad-spectrum antimicrobial activity and is increasingly used as a disinfectant for wastewater effluents. Its advantages include ease of treatment implementation, a broad spectrum of activity even in the presence of heterogeneous organic matter, and no need for quenching (dechlorination). The use of such organic acids in wastewater treatment helps in maintaining ecological balance by effectively disinfecting the water without leaving persistent toxic or mutagenic residuals or by-products. However, one should note the increase in organic content in the effluent due to acetic acid, a component also present in this compound, which can lead to potential microbial regrowth (Kitis, 2004).

Clinical Applications in Xerostomia Treatment

Clinically, compounds like cevimeline hydrochloride hydrate, which has a chemical structure of a quinuclidine, have been shown to effectively increase salivary secretion, a trait potentially shared by derivatives like this compound. Such compounds are used in the treatment of xerostomia, a condition of dry mouth prevalent among patients with Sjögren's syndrome. The pharmacological efficacy of such compounds has been demonstrated in clinical studies, indicating their potential for addressing symptoms related to dry mouth conditions (Shiozawa, 2002).

Safety and Hazards

The safety information available indicates that 2-(Quinuclidin-3-yl)acetic acid hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The signal word for this compound is "Warning" .

Biochemical Analysis

Biochemical Properties

2-(Quinuclidin-3-yl)acetic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its notable interactions is with the muscarinic acetylcholine receptors (mAChRs), particularly the M3 and M1 subtypes . These interactions are essential for modulating various physiological processes, including neurotransmission and muscle contraction. The compound acts as a modulator and agonist, influencing the activity of these receptors and thereby affecting the biochemical pathways they regulate .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with muscarinic acetylcholine receptors can lead to changes in intracellular calcium levels, which are critical for various cellular functions . Additionally, the compound’s impact on gene expression can alter the production of proteins involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to muscarinic acetylcholine receptors, particularly the M3 and M1 subtypes, acting as a modulator and agonist . This binding leads to the activation of downstream signaling pathways, resulting in various physiological effects. Additionally, the compound can influence the activity of enzymes involved in neurotransmission and other biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as room temperature in an inert atmosphere . Its degradation over time can lead to changes in its biochemical activity and efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its effects on cellular function for extended periods, although its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate physiological processes without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as disruptions in neurotransmission and muscle function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interaction with muscarinic acetylcholine receptors influences metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, the compound can be metabolized by enzymes in the liver, leading to the production of metabolites that may have distinct biochemical activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound’s interaction with muscarinic acetylcholine receptors can facilitate its transport across cell membranes and its distribution within neuronal tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMSYUHZEXYCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75208-56-9
Record name 1-Azabicyclo[2.2.2]octane-3-acetic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75208-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A mixture of methyl quinuclidin-3-ylideneacetate hydrochloride (Example 18, Step 1) (2 g), ethanol (50 ml), 2M hydrochloric acid (5 ml) and 10% Pd/C (1 g) was stirred for 24 hours under H2 at atmospheric pressure, filtered through celite and evaporated to dryness. The residue was dissolved in concentrated hydrochloric acid (10 ml). heated at 60° C. for 18 hours, treated with a further 10 ml of concentrated hydrochloric acid, heated at 80° C. for 6 hours and evaporated to dryness. The residue was kept under vacuum over P2O5 for 3 days to give the title compound as a white solid (1.8 g); MS (+ve ion electrospray) m/z 170 (MH+, 100%).
Name
methyl quinuclidin-3-ylideneacetate hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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